![molecular formula C22H27F3N4O2S B2386793 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 933204-08-1](/img/structure/B2386793.png)
2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of organic compounds known as n-phenylureas . These are compounds containing a N-phenylurea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .
Synthesis Analysis
The synthesis of similar compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The reaction of ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate has been used in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by two nitrogen atoms at 1st and 3rd positions . The introduction of thiol group may be considered to be less known direction of chemical modification .Chemical Reactions Analysis
The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are characterized by unique IR bands. For example, bromo-substituted compounds exhibit characteristic stretching bands at 720–760 cm−1 .Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized derivatives of pyrimidinones, oxazinones, and related compounds, highlighting their significant antimicrobial properties. For example, pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized using citrazinic acid as a starting material, demonstrating good antibacterial and antifungal activities comparable to reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012). Another study utilized 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a key intermediate for synthesizing new heterocycles incorporating the antipyrine moiety, which were tested and evaluated as antimicrobial agents, showing effectiveness against certain strains (Bondock et al., 2008).
Anti-inflammatory Activity
Research on pyrimidines and related compounds also extends into their anti-inflammatory potential. A series of pyridines, pyrimidinones, and oxazinones were synthesized as anti-inflammatory agents, showing good activity comparable to Prednisolone® as a reference drug (Amr et al., 2007). This underscores the potential therapeutic applications of these compounds in treating inflammation-related conditions.
Synthesis and Structural Studies
The synthesis of these compounds often involves complex reactions and provides insight into the structural characteristics that contribute to their biological activity. For instance, the synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones through condensation of specific amides with amines highlights the synthetic pathways that can be employed to create diverse pyrimidine derivatives with potential biological activities (Beck & Gajewski, 1976).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N4O2S/c1-3-28(4-2)11-12-29-18-10-6-9-17(18)20(27-21(29)31)32-14-19(30)26-16-8-5-7-15(13-16)22(23,24)25/h5,7-8,13H,3-4,6,9-12,14H2,1-2H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXVERIVHRTNIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


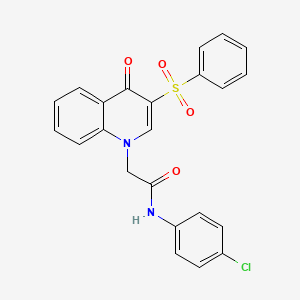
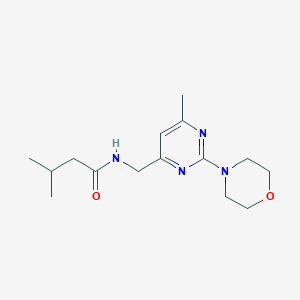
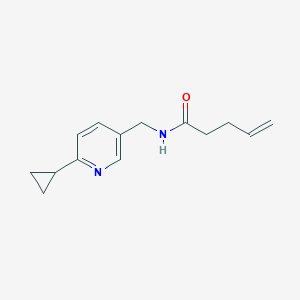

![6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2386718.png)
![1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2386719.png)

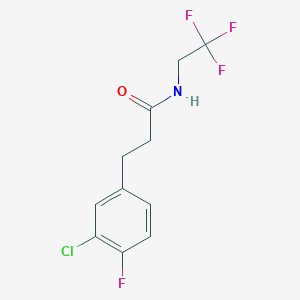
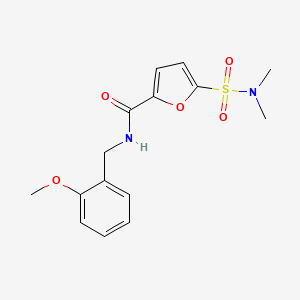
![(E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide](/img/structure/B2386726.png)
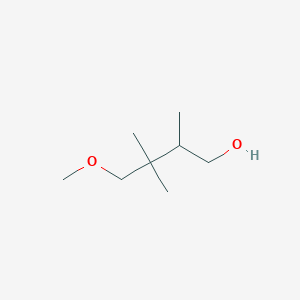
![N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2386731.png)
![Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride](/img/structure/B2386733.png)